molecular formula C11H14N2OS2 B8698135 2-(2-Hydroxyphenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide CAS No. 103076-29-5

2-(2-Hydroxyphenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide

Cat. No. B8698135
M. Wt: 254.4 g/mol
InChI Key: LVPBRQIPMTXJPG-UHFFFAOYSA-N
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Patent
US04777178

Procedure details

To a solution of cysteamine hydrochloride (11.3 g) in ethanol (250 ml) is added sodium hydroxide (4.0 g), and the mixture is stirred for 30 minutes under argon gas. A solution of 2-hydroxybenzaldehyde (12.2 g) in ethanol (40 ml) is added to the mixture, and the mixture is refluxed for 4 hours. To the mixture is added methyl isothiocyanate (7.9 g), and the mixture is further refluxed for 4 hours. After distilling off the solvent under reduced pressure, a mixture of water and ethanol is added to the resulting residue, and the insoluble crystals are collected by filtration. The crystals thus obtained are washed with water and ethanol and recrystallized from ethanol to give N-methyl-2-(2-hydroxyphenyl)thiazolidine-3-carbothioamide (7.9 g, yield: 31.1%).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-].[Na+].[OH:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=O.[CH3:17][N:18]=[C:19]=[S:20]>C(O)C>[CH3:17][NH:18][C:19]([N:2]1[CH2:3][CH2:4][S:5][CH:11]1[C:10]1[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=1[OH:8])=[S:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
CN=C=S

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes under argon gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of water and ethanol
ADDITION
Type
ADDITION
Details
is added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the insoluble crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
are washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC(=S)N1C(SCC1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 31.1%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.